molecular formula C17H17NO4 B2709058 2-(4-Methoxy-benzoylamino)-3-phenyl-propionic acid CAS No. 103678-74-6

2-(4-Methoxy-benzoylamino)-3-phenyl-propionic acid

Cat. No.: B2709058
CAS No.: 103678-74-6
M. Wt: 299.326
InChI Key: BHFKERBWGWXNFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxy-benzoylamino)-3-phenyl-propionic acid is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group attached to the benzoyl moiety and a phenyl group attached to the propionic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic addition-elimination mechanism, where 4-methoxybenzoyl chloride reacts with an amine to form an intermediate, which is then coupled with phenyl-propionic acid under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-benzoylamino)-3-phenyl-propionic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzoyl moiety can be reduced to a benzyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(4-Hydroxy-benzoylamino)-3-phenyl-propionic acid.

    Reduction: Formation of 2-(4-Methoxy-benzylamino)-3-phenyl-propionic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxy-benzoylamino)-3-phenyl-propionic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-benzoylamino)-3-phenyl-propionic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. The antioxidant properties are likely due to its capacity to scavenge free radicals and prevent oxidative damage to biomolecules .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzoyl chloride: A precursor in the synthesis of 2-(4-Methoxy-benzoylamino)-3-phenyl-propionic acid.

    4-Methoxybenzoic acid: Shares the methoxybenzoyl moiety but lacks the amine and phenyl-propionic acid groups.

    2-Phenylpropionic acid: Contains the phenyl-propionic acid backbone but lacks the methoxybenzoylamino group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxybenzoylamino moiety provides potential sites for further functionalization, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[(4-methoxybenzoyl)amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-22-14-9-7-13(8-10-14)16(19)18-15(17(20)21)11-12-5-3-2-4-6-12/h2-10,15H,11H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFKERBWGWXNFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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